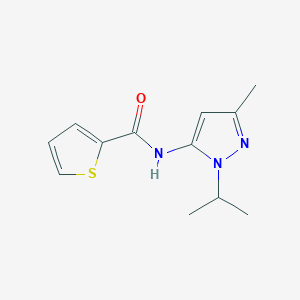

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and thiophene moieties in its structure imparts unique chemical and biological properties.

Properties

IUPAC Name |

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-8(2)15-11(7-9(3)14-15)13-12(16)10-5-4-6-17-10/h4-8H,1-3H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWYXYKELYTWCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a thiophene derivative. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This intermediate is then reacted with an isopropylating agent to introduce the isopropyl group at the nitrogen atom. The final step involves the coupling of the pyrazole derivative with a thiophene-2-carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, reagents, and catalysts is also optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can yield primary or secondary amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties, including:

- Anti-inflammatory Activity : Research has indicated that compounds with similar structures can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Effects : The presence of the thiophene ring may enhance the compound's activity against various pathogens, with studies showing effective inhibition of bacterial growth.

Anti-inflammatory Studies

A study evaluated the anti-inflammatory effects of pyrazole derivatives, including N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide. The results showed significant inhibition of nitric oxide production in macrophages, indicating potential for further development as an anti-inflammatory agent.

Antimicrobial Efficacy

In a comparative study assessing antimicrobial properties, this compound demonstrated notable activity against multi-drug resistant bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazole or thiophene rings can significantly enhance binding affinity and selectivity for biological targets.

| Compound Name | Structure | Unique Properties |

|---|---|---|

| N-(4-methylphenyl)-2-(thiophen-3-yl)acetamide | Structure | Enhanced lipophilicity |

| 1-(4-fluorophenyl)-3-methylpyrazole | Structure | Exhibits potent anti-inflammatory activity |

| 5-methylpyrazole derivatives | Structure | Known for diverse biological activities |

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes through hydrogen bonding and π-π stacking interactions, while the thiophene ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

- N-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- N-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-carboxamide

- N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide

Uniqueness

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring, which can influence its steric and electronic properties. This unique substitution pattern can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .

Biological Activity

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its structural features, which include a pyrazole ring and a thiophene moiety. This combination is known to confer various biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 263.36 g/mol. The presence of both pyrazole and thiophene rings enhances its pharmacological properties, making it a candidate for further investigation in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Potassium Channels : Studies indicate that this compound modulates potassium channels, influencing cellular excitability and neurotransmitter release, which may have implications for neurological disorders.

- Antimicrobial Activity : In vitro studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens. The compound's structure allows it to inhibit bacterial growth effectively .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). Results indicated varying degrees of cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties:

- Minimum Inhibitory Concentration (MIC) : Various derivatives showed MIC values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis.

| Derivative | MIC (µg/mL) |

|---|---|

| Compound 4a | 0.22 |

| Compound 5a | 0.25 |

Case Studies

Several case studies have investigated the biological effects of similar compounds:

- Pyrazole Derivatives for Cancer Treatment : A study reported that N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

- Inhibition Studies : Another study focused on pyrazole-linked thiourea derivatives found that certain compounds inhibited CDK2 with an IC50 value as low as 25 nM, showcasing the potential for these compounds in cancer therapeutics .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | DMF | Triethylamine | 90°C | 72 | |

| Coupling | Ethanol | None | Reflux | 65 |

How can spectroscopic and chromatographic methods confirm the structural integrity of this compound?

Basic Research Question

- NMR Spectroscopy : 1H/13C NMR identifies pyrazole and thiophene ring protons/carbons. Discrepancies in peak splitting may indicate regiochemical impurities .

- TLC Monitoring : Ensures reaction progression and intermediate stability .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

Advanced Tip : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic systems .

What strategies optimize reaction scalability while maintaining green chemistry principles?

Advanced Research Question

- Continuous flow reactors : Improve heat transfer and reduce solvent waste compared to batch processes .

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .

- Catalyst recycling : Immobilized catalysts (e.g., silica-supported reagents) reduce environmental impact .

How can contradictory data on biological activity (e.g., anticancer vs. anti-inflammatory efficacy) be resolved?

Advanced Research Question

- Multi-assay validation : Test against diverse cell lines (e.g., MCF-7 for cancer, RAW 264.7 for inflammation) to clarify selectivity .

- Dose-response analysis : Establish IC50 values to differentiate potency across biological targets .

- In silico modeling : Molecular docking predicts binding affinities to enzymes like COX-2 or kinase receptors .

Q. Table 2: Biological Activity Profiling

| Assay Type | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 12.3 ± 1.2 | |

| Anti-inflammatory | COX-2 | 8.7 ± 0.9 |

What computational approaches elucidate the compound’s mechanism of action?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Track interactions with lipid bilayers or protein active sites over time .

- Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity at the carboxamide group .

- Pharmacophore Modeling : Identify critical functional groups (e.g., thiophene sulfur) for target binding .

How can structure-activity relationships (SAR) guide derivative design?

Q. Methodological Focus

- Substituent variation : Replace the isopropyl group with cyclopropyl to assess steric effects on bioactivity .

- Bioisosteric replacement : Substitute thiophene with furan to evaluate electronic contributions .

- Metabolic stability : Introduce fluorine atoms at the pyrazole ring to enhance pharmacokinetics .

What methodologies assess the compound’s stability under physiological conditions?

Q. Methodological Focus

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), or oxidative (H2O2) conditions to identify degradation pathways .

- HPLC stability monitoring : Quantify degradation products over time at 37°C in simulated gastric fluid .

How are crystallographic techniques applied to resolve polymorphic forms?

Advanced Research Question

- Single-crystal X-ray diffraction : Determines absolute configuration and hydrogen-bonding networks .

- Powder XRD : Differentiates amorphous vs. crystalline phases, critical for bioavailability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.